molecular formula C17H18O5 B1352506 {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 887833-29-6

{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No. B1352506
M. Wt: 302.32 g/mol
InChI Key: OJSKMJCWTUNWME-UHFFFAOYSA-N
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Description

This compound, also known as Ferulsinaic acid, is a member of the class of coumarins . It is a 2H-chromen-2-one substituted by a [ (1R,2R,3S,5S)-2- (2-carboxyethyl)-2,5-dimethyl-3- (2-methylprop-1-en-1-yl)cyclopentyl]methoxy group at position 7 . It is isolated from the roots of Ferula sinaica . It has a role as a plant metabolite and a geroprotector .


Molecular Structure Analysis

The molecular formula of this compound is C17H18O5 . The IUPAC name is 3- [ (1 R ,2 R ,3 S ,5 S )-1,3-dimethyl-5- (2-methylprop-1-enyl)-2- [ (2-oxochromen-7-yl)oxymethyl]cyclopentyl]propanoic acid .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 302.322 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 503.2±50.0 °C at 760 mmHg . The flash point is 184.6±23.6 °C .

Scientific Research Applications

Synthesis of Derivatives

Various derivatives of {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid, a coumarin-based compound, have been synthesized and studied for their potential applications. The key intermediate, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, has been used to synthesize a range of new compounds including Schiff's bases, formic acid hydrazide derivatives, acetic acid hydrazide derivatives, and thiosemicarbazide derivatives, among others. These compounds have been prepared via various chemical reactions, indicating the versatility of the coumarin derivative as a precursor for a wide range of chemical compounds with potential applications in different fields (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Design and Synthesis for Antibacterial Activity

Further modifications of the coumarin derivative have led to the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds have been structured to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, though the results of these studies are to be reported elsewhere (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Structural Analysis

The structure of a new derivative, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been successfully established through NMR spectroscopy and high-resolution mass spectrometry. This highlights the continuous efforts to understand and characterize new derivatives for potential applications (Lichitsky, Komogortsev, & Melekhina, 2021).

Fatty Acid Derivatives

Additionally, fatty acids with an o-heterocycle in their terminal positions, such as (2-Methyl-2H-chromen-2-yl)acetic acids, have been synthesized and may offer unique properties for further research and application (Yamaguchi, Takahashi, & Kawase, 1992).

properties

IUPAC Name

2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-9(2)8-21-14-6-5-12-10(3)13(7-15(18)19)17(20)22-16(12)11(14)4/h5-6H,1,7-8H2,2-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKMJCWTUNWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134590
Record name 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

CAS RN

887833-29-6
Record name 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887833-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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